

Understanding the thiol tautomer of thioacetic acid

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Compound of Interest

Compound Name: *Thioacetic acid*

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An In-depth Technical Guide to the Thiol Tautomer of **Thioacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetic acid ($\text{CH}_3\text{C}(\text{O})\text{SH}$) is an essential organosulfur compound widely utilized in organic synthesis as a primary reagent for introducing thiol (-SH) groups into molecules.[1][2] As the sulfur analog of acetic acid, it is a yellow liquid characterized by a potent, unpleasant odor.[2][3] A fundamental aspect of its chemistry is the thione-thiol tautomerism, an equilibrium between two isomeric forms: the thiol form (ethanethioic S-acid) and the thione form (ethanethioic O-acid). Experimental and computational evidence overwhelmingly indicates that the equilibrium lies almost exclusively on the side of the thiol tautomer, a stability attributed to the strength of the carbon-oxygen double bond ($\text{C}=\text{O}$).[1][2] This guide provides a comprehensive technical overview of the dominant thiol tautomer, including its quantitative characteristics, relevant experimental protocols, and computational analysis workflows.

The Thione-Thiol Tautomeric Equilibrium

Thioacetic acid exists as an equilibrium between the more stable thiol form and the higher-energy thione form. The preference for the thiol tautomer is a key feature of its chemical behavior and reactivity.

Caption: Thione-thiol tautomeric equilibrium of **thioacetic acid**.

Quantitative Data Presentation

The structural and energetic parameters of **thioacetic acid**'s tautomers have been extensively studied using computational methods. The following tables summarize key quantitative data derived from Density Functional Theory (DFT) calculations, primarily at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Relative Energies of **Thioacetic Acid** Tautomers and Conformers

Species	Conformer	Relative Energy (kJ mol ⁻¹)	Population at 298.15 K (%)	Reference
Thiol (CH ₃ C(O)SH)	syn	0.00 (most stable)	~93.8	[1]
Thiol (CH ₃ C(O)SH)	anti	6.7	~6.2	[1]
Thione (CH ₃ C(S)OH)	syn	46.9	< 0.01	[1]
Thione (CH ₃ C(S)OH)	anti	73.9	< 0.01	[1]

Note: Energies are relative to the most stable syn-thiol conformer.

Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) for the syn-Thiol Tautomer

Parameter	Bond/Angle	Value	Reference
Bond Lengths	C=O	1.200 Å	[1]
	C-S	1.822 Å	[1]
	C-C	1.512 Å	[1]
	S-H	1.348 Å	[1]
Bond Angles	$\angle(\text{O}=\text{C}-\text{S})$	123.6°	[1]
	$\angle(\text{C}-\text{C}-\text{S})$	112.9°	[1]
	$\angle(\text{C}-\text{S}-\text{H})$	95.8°	[1]

Calculations performed at the B3LYP/6-311++G(d,p) level.

Table 3: Key Calculated and Experimental Spectroscopic Data

Tautomer	Method	Parameter	Wavenumber (cm ⁻¹) / Shift (ppm)	Reference
Thiol	FTIR (Calculated)	$\nu(\text{C}=\text{O})$ stretch	1855	[4]
Thiol	FTIR (Experimental)	$\nu(\text{C}=\text{O})$ stretch (gas phase)	1788	[4]
Thiol	FTIR (Calculated)	$\nu(\text{S}-\text{H})$ stretch	2580 - 2600 (approx.)	[5]
Thiol	¹ H NMR	δ (CH ₃)	2.4 - 2.6	[3][6]
Thiol	¹ H NMR	δ (SH)	4.7 - 4.9	[3][6]
Thione	FTIR (Calculated)	$\nu(\text{C}=\text{S})$ stretch	1050 - 1150 (approx.)	[5][7]
Thione	FTIR (Calculated)	$\nu(\text{O}-\text{H})$ stretch	3500 - 3600 (approx.)	[5]

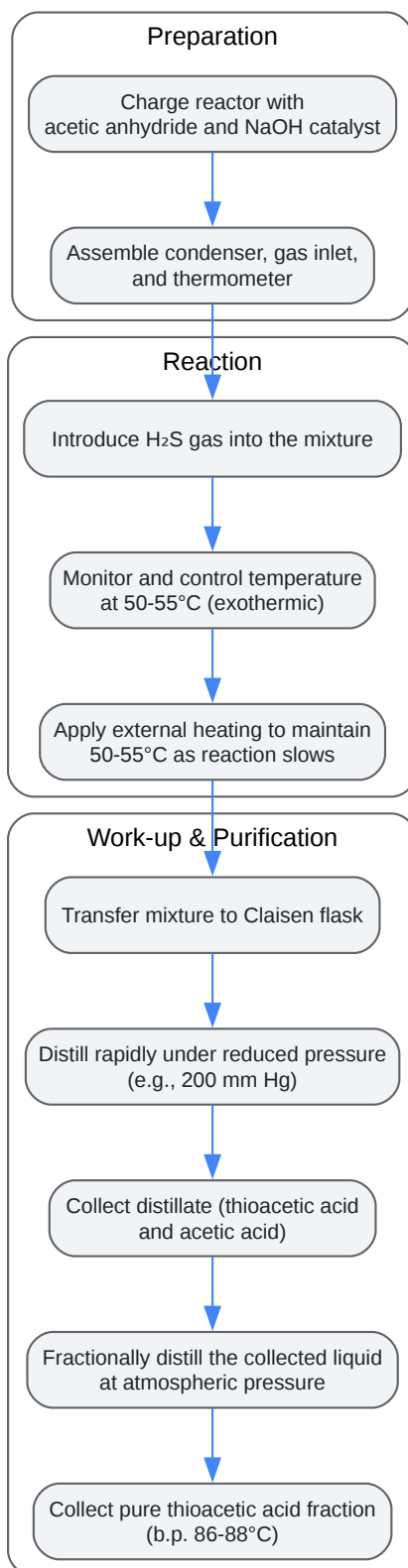
Note: NMR shifts are typical values in CDCl_3 and can vary with solvent and concentration. Calculated vibrational frequencies are often systematically higher than experimental values and may be scaled for better comparison.[4][8]

Experimental Protocols

Synthesis of Thioacetic Acid

This protocol is adapted from Organic Syntheses and involves the reaction of acetic anhydride with hydrogen sulfide.[2]

Workflow for **Thioacetic Acid** Synthesis



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Caption: Experimental workflow for the synthesis of **thioacetic acid**.

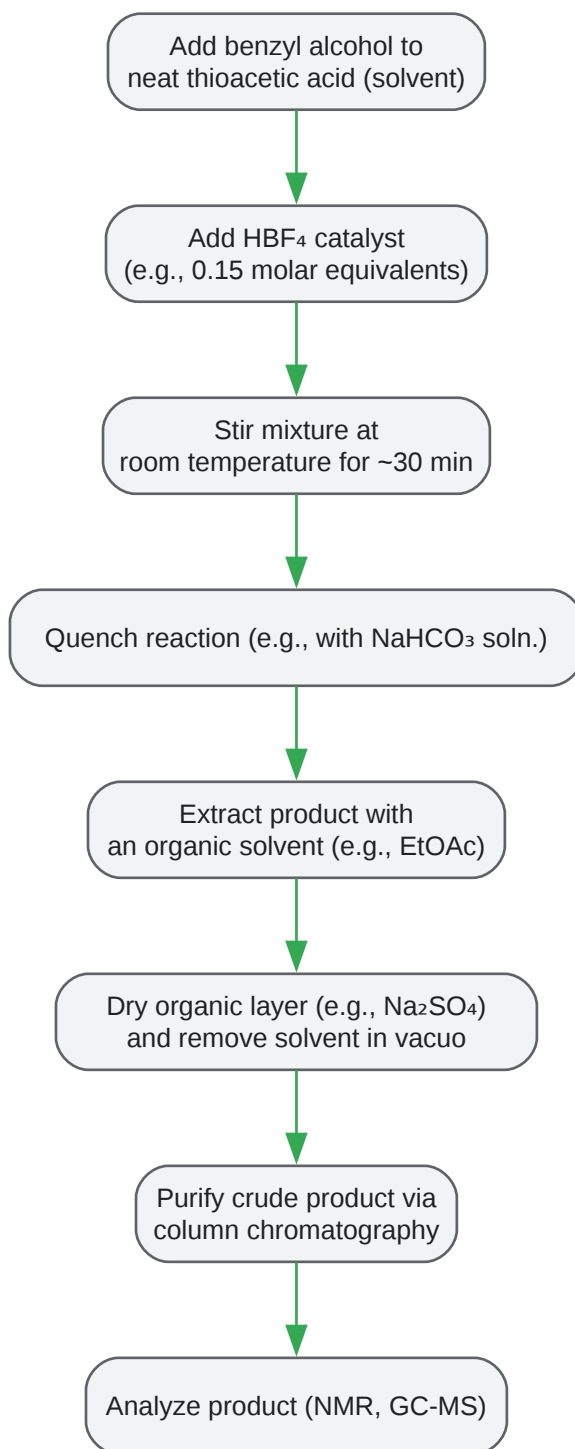
Methodology:

- **Apparatus Setup:** In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a thermometer, and a condenser, add 107 g (1.05 mol) of acetic anhydride and 1 g of powdered sodium hydroxide.
- **Reaction:** Start the stirrer and bubble hydrogen sulfide (H₂S) gas through the mixture. The reaction is exothermic, and the temperature should be maintained between 50-55°C using an ice bath as needed.
- **Temperature Control:** As the rate of H₂S absorption decreases, the temperature will begin to drop. At this point, use a heating mantle to maintain the reaction temperature at 50-55°C until H₂S absorption ceases (typically after 3-4 hours).
- **Initial Distillation:** Transfer the reaction mixture to a Claisen flask and perform a rapid distillation under reduced pressure (e.g., 200 mmHg) to separate the product from sodium salts. Collect the distillate, which is a mixture of **thioacetic acid** and acetic acid.
- **Fractional Distillation:** Purify the collected distillate by fractional distillation at atmospheric pressure using an efficient packed column. Collect the fraction boiling between 86–88°C, which is pure **thioacetic acid**.

Synthesis of S-Benzyl Thioacetate (Representative Thioesterification)

This protocol demonstrates the use of **thioacetic acid** to convert a benzylic alcohol into its corresponding S-thioester, a stable and less odorous precursor to benzyl thiol. This method is based on a recently developed solvent-less reaction.^{[9][10]}

Workflow for S-Benzyl Thioacetate Synthesis



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Caption: Workflow for the synthesis of S-benzyl thioacetate.

Methodology:

- **Reaction Setup:** In a round-bottom flask, add benzyl alcohol (1.0 mmol) to an excess of **thioacetic acid** (which acts as both reagent and solvent).
- **Catalyst Addition:** Carefully add tetrafluoroboric acid (HBF_4 , e.g., 0.15 mmol) to the mixture while stirring.
- **Reaction:** Allow the reaction to stir at room temperature for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield pure S-benzyl thioacetate.

Protocol for ^1H NMR Analysis

Methodology:

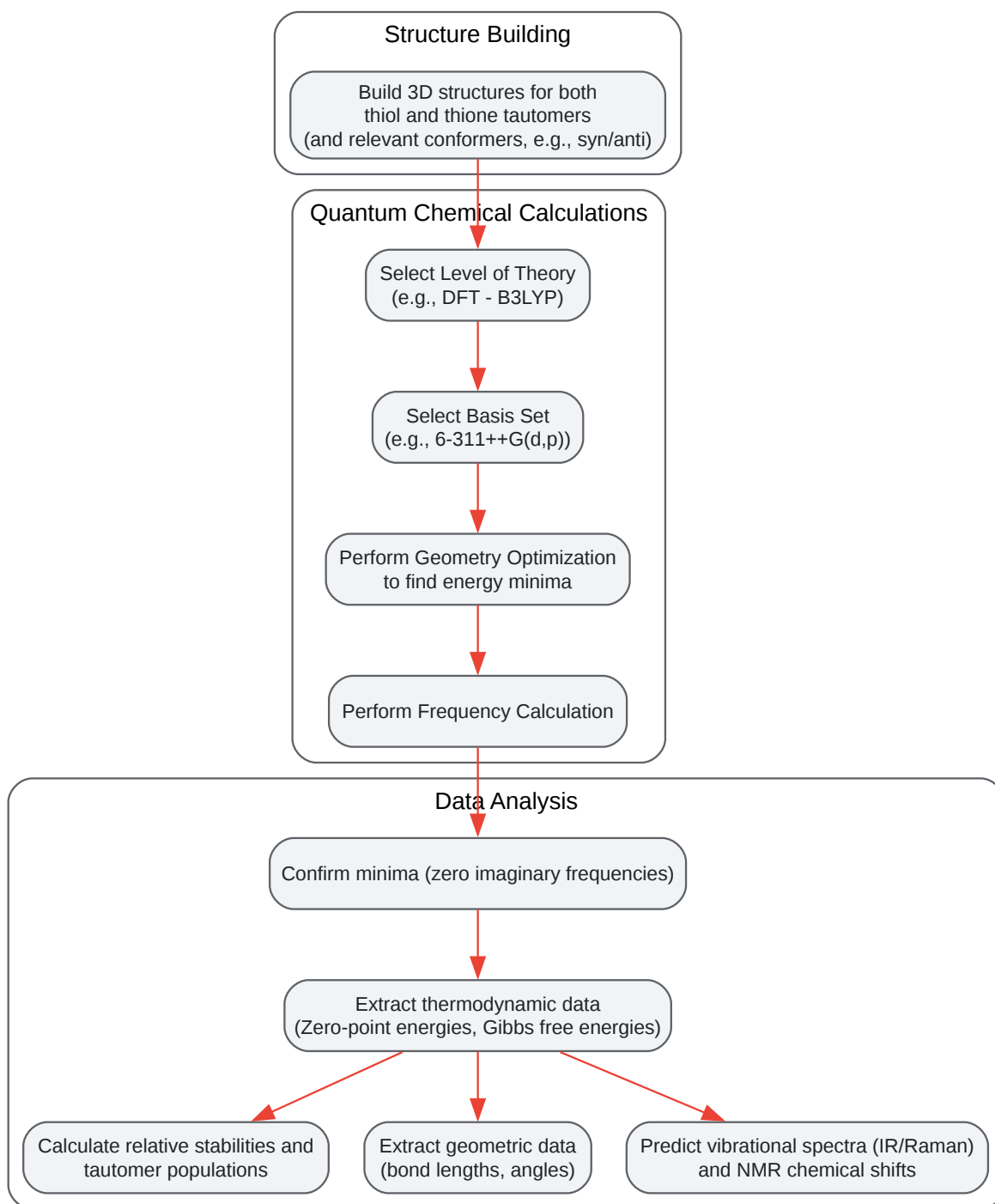
- **Sample Preparation:** Dissolve approximately 5-10 mg of the **thioacetic acid** sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard NMR tube.
- **Instrument Setup:** Acquire the ^1H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Record the spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
- **Spectral Analysis:**
 - **Methyl Protons (CH_3):** Expect a singlet at approximately δ 2.4-2.6 ppm.[3][6]

- Thiol Proton (SH): Expect a singlet at approximately δ 4.7-4.9 ppm. This peak may be broad and its chemical shift can be sensitive to concentration, temperature, and solvent.[3][6]
- Integration: Integrate the signals to confirm the 3:1 proton ratio between the methyl and thiol groups.
- Impurities: Look for a singlet around δ 11-12 ppm, which may indicate the presence of acetic acid impurity.

Computational Analysis Workflow

Computational chemistry, particularly DFT, is a powerful tool for investigating the properties of the **thioacetic acid** tautomers, as the thione form is too unstable for extensive experimental characterization.[1][11]

Logical Workflow for Computational Analysis



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